2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 4-(trifluoromethoxy)aniline.
Formation of Intermediate: These starting materials undergo a series of reactions, including halogenation and nucleophilic substitution, to form the intermediate compounds.
Final Coupling: The final step involves the coupling of the intermediate compounds under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, such as the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and trifluoromethoxy groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
- 4-methoxyphenoxyacetic acid
- N-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of difluoro and trifluoromethoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity, stability, and specificity in various contexts.
Properties
IUPAC Name |
2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO4/c1-24-11-6-8-12(9-7-11)25-15(17,18)14(23)22-10-2-4-13(5-3-10)26-16(19,20)21/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBPMFWCYJKLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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